molecular formula C₂₅H₃₇NO₉ B1153000 cis-Dihydrotetrabenazine Glucuronide

cis-Dihydrotetrabenazine Glucuronide

Cat. No.: B1153000
M. Wt: 495.56
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound displays a complex architectural framework characterized by the conjugation of a dihydrotetrabenazine moiety with a glucuronic acid residue. The compound possesses the molecular formula C25H37NO9 with a molecular weight of 495.563 g/mol in its non-deuterated form. The structural complexity arises from the presence of multiple stereochemical centers and the glycosidic linkage between the benzoquinolizine core and the carbohydrate component.

The stereochemical configuration of the compound follows the International Union of Pure and Applied Chemistry naming convention, with the complete systematic name being (2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature reveals the precise spatial arrangement of atoms within both the benzoquinolizine and glucuronic acid portions of the molecule.

The benzoquinolizine component maintains the characteristic tricyclic framework found in tetrabenazine derivatives, featuring a six-membered aromatic ring fused to a quinolizine system. The presence of two methoxy groups at positions 9 and 10 of the aromatic ring provides additional structural complexity and influences the compound's physicochemical properties. The isobutyl side chain attached at position 3 of the quinolizine ring contributes to the overall three-dimensional conformation and affects the molecule's interaction with biological systems.

The glucuronic acid moiety adopts a pyranose ring configuration, which is the thermodynamically favored form for this carbohydrate derivative. The glucuronic acid component contains four hydroxyl groups and one carboxylic acid functional group, providing multiple sites for hydrogen bonding and contributing to the compound's enhanced water solubility compared to its unconjugated precursor. The glycosidic linkage between the dihydrotetrabenazine and glucuronic acid occurs through an oxygen atom at the 2-position of the benzoquinolizine ring, forming a beta-configuration linkage that is characteristic of glucuronidation reactions.

Comparative Analysis with Tetrabenazine and Dihydrotetrabenazine Derivatives

The structural relationship between this compound and its precursor compounds reveals significant differences in molecular architecture and physicochemical properties. Tetrabenazine, the original parent compound, possesses a molecular formula of C19H27NO3 and a molecular weight of 317.4 g/mol. The transformation from tetrabenazine to dihydrotetrabenazine involves the reduction of a ketone functional group to a secondary alcohol, resulting in the formation of stereoisomeric products designated as alpha and beta forms based on their stereochemical configuration.

The formation of dihydrotetrabenazine from tetrabenazine occurs through enzymatic reduction by carbonyl reductase, producing two distinct stereoisomers with different pharmacological properties. The alpha-dihydrotetrabenazine isomer exhibits high affinity binding to vesicular monoamine transporter 2, while the beta isomer demonstrates lower binding affinity. The subsequent glucuronidation of these metabolites represents a Phase II biotransformation process that significantly alters the molecular characteristics of the parent compounds.

Comparative molecular weight analysis demonstrates the substantial increase in mass that occurs through glucuronidation. While tetrabenazine has a molecular weight of 317.4 g/mol, the addition of the glucuronic acid moiety increases the molecular weight to 495.563 g/mol for the non-deuterated glucuronide conjugate, representing an increase of approximately 178 mass units. This increase corresponds precisely to the molecular weight of glucuronic acid (194.14 g/mol) minus the mass of water lost during the conjugation reaction.

The incorporation of the glucuronic acid residue fundamentally alters the physicochemical properties of the compound. While tetrabenazine and dihydrotetrabenazine exhibit relatively lipophilic characteristics that facilitate central nervous system penetration, the glucuronide conjugate displays significantly enhanced hydrophilicity. This transformation is reflected in the computed XLogP3-AA value of -0.4 for the glucuronide, indicating a preference for aqueous environments compared to the more lipophilic parent compounds.

The hydrogen bonding capacity also increases substantially through glucuronidation. The glucuronide conjugate contains four hydrogen bond donor sites and ten hydrogen bond acceptor sites, compared to the more limited hydrogen bonding capacity of the parent compounds. This enhanced capacity for intermolecular interactions contributes to the compound's altered biological distribution and facilitates its elimination from biological systems.

Property Tetrabenazine Dihydrotetrabenazine This compound
Molecular Formula C19H27NO3 C19H29NO3 C25H37NO9
Molecular Weight (g/mol) 317.4 319.4 495.563
Hydrogen Bond Donors - - 4
Hydrogen Bond Acceptors - - 10
XLogP3-AA - - -0.4
Rotatable Bonds - - 7

Isotopic Labeling Patterns in Deuterated Analogues

The development of deuterated analogues of this compound represents an important advancement in analytical chemistry and pharmaceutical research. The deuterated version, designated as this compound-d6, incorporates six deuterium atoms strategically positioned within the molecular structure to create a stable isotope-labeled internal standard for analytical applications.

The isotopic labeling pattern in the deuterated analogue involves the replacement of hydrogen atoms with deuterium at specific positions within the methoxy groups of the benzoquinolizine ring system. According to the structural information, the deuterium atoms are incorporated as trideuteriomethoxy groups at positions 9 and 10 of the aromatic ring, resulting in the systematic name (2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

The molecular formula of the deuterated compound becomes C25H31D6NO9, with the six deuterium atoms replacing six hydrogen atoms from the original structure. This substitution results in a molecular weight increase from 495.563 g/mol to 501.6 g/mol, representing a mass difference of approximately 6.037 atomic mass units corresponding to the difference between six deuterium and six hydrogen atoms.

The strategic placement of deuterium atoms at the methoxy positions provides several analytical advantages. The deuterium-carbon bonds are stronger than hydrogen-carbon bonds due to the reduced zero-point vibrational energy, resulting in increased metabolic stability and reduced rates of demethylation reactions. This isotopic effect, known as the kinetic isotope effect, can significantly alter the metabolic fate of the labeled compound compared to its non-deuterated counterpart.

The incorporation of deuterium atoms also affects the nuclear magnetic resonance spectroscopic properties of the compound. Deuterium has different magnetic properties compared to hydrogen, exhibiting a different gyromagnetic ratio and nuclear spin quantum number. These differences result in distinct spectroscopic signatures that facilitate the identification and quantification of the deuterated compound in complex biological matrices.

The exact mass of the deuterated analogue is 501.28449223 Da, providing high-resolution mass spectrometric identification capabilities for analytical applications. This precise mass measurement enables the discrimination between the deuterated and non-deuterated forms of the compound, even in complex mixtures containing multiple related metabolites.

Isotopic Form Molecular Formula Molecular Weight (g/mol) Exact Mass (Da) Deuterium Positions
Non-deuterated C25H37NO9 495.563 - -
Deuterated (d6) C25H31D6NO9 501.6 501.28449223 9,10-bis(trideuteriomethoxy)

Properties

Molecular Formula

C₂₅H₃₇NO₉

Molecular Weight

495.56

Synonyms

cis (2,3)-Dihydro Tetrabenazine Glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Glucuronides vary significantly based on their aglycone (parent compound) structure and glucuronidation site. For example:

  • Chloramphenicol 3-O-beta-D-glucuronide has a molecular weight of 499.25 g/mol and a molecular formula of C₁₇H₂₀Cl₂N₂O₁₁ .
  • Apigenin 7-glucuronide (C₂₁H₁₈O₁₁, 494.36 g/mol) and quercetin-3-O-glucuronide (C₂₁H₁₈O₁₃, 538.36 g/mol) differ in their flavonoid aglycones .
  • Enterolactone glucuronide , a lignan derivative, lacks a defined structure but is classified as a dibenzylbutyrolactone lignan .

Table 1: Molecular Properties of Selected Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Aglycone Class
Chloramphenicol 3-O-β-D-glucuronide C₁₇H₂₀Cl₂N₂O₁₁ 499.25 Antibiotic
Quercetin-3-O-glucuronide C₂₁H₁₈O₁₃ 538.36 Flavonoid
Apigenin 7-glucuronide C₂₁H₁₈O₁₁ 494.36 Flavonoid
Enterolactone glucuronide Undefined Undefined Lignan
Transporter Interactions

Glucuronides are often substrates for organic anion-transporting polypeptides (OATPs), influencing their tissue distribution and clearance:

  • Estradiol-17β-glucuronide is transported by OATP1B1 and OATP1B3, with OATP1B1 showing 2.5-fold higher uptake efficiency .
  • Taurocholate and bromosulfophthalein glucuronides are also OATP substrates, highlighting variability in transporter affinity among glucuronides .

Table 2: Transporter Substrate Specificity

Compound OATP1B1 Substrate OATP1B3 Substrate Notes
Estradiol-17β-glucuronide Yes Yes Higher uptake by OATP1B1
Pravastatin glucuronide Yes No No efflux via OATP1B3
Taurocholate Yes Yes Broad substrate specificity
Stability and Reactivity

Acyl glucuronides are prone to hydrolysis and intramolecular rearrangement, affecting their pharmacokinetics:

  • Di-methylated acyl glucuronides have slower degradation (t₁/₂ = 23.3 h) compared to their glucoside analogs (t₁/₂ = 16 h) .
  • Mono-methyl-substituted glucuronides react faster than di-methylated analogs, with reaction rates influenced by stereochemistry (e.g., (R)- vs. (S)-α-methyl substitutions) .

Table 3: Stability Parameters of Acyl Glucuronides

Compound Type Half-Life (h) Reactivity Trend
Unsubstituted acyl glucuronide 1–2 Fastest degradation
Mono-methyl-substituted 2–4 Moderate reactivity
Di-methylated 16–23.3 Slowest degradation
Pharmacokinetic Profiles
  • Elimination Rates : Glucuronide metabolites often exhibit faster elimination than their parent compounds. For example, hydromorphone glucuronide has an elimination rate constant exceeding that of hydromorphone, with glucuronide formation as the rate-limiting step .
  • Bioactivity Modulation : Glucuronidation can enhance or reduce activity. Methylated organic acid derivatives show increased cytotoxicity compared to parent compounds, while quercetin-3-O-glucuronide retains antioxidant properties .
Analytical Challenges
  • Structural Similarities : Glucuronides like propofol glucuronide may co-elute with structurally analogous compounds in LC-MS analyses, necessitating deconjugation steps or advanced separation techniques .
  • Metabolite Identification : Over 60% of tentatively identified compounds in urine samples are glucuronides, underscoring the need for robust detection methods .

Preparation Methods

Protection of the Aglycone

The hydroxyl group of cis-dihydrotetrabenazine must be selectively protected to prevent undesired side reactions during glucuronidation. Benzyl (Bn) and methoxymethyl (MOM) ethers are commonly employed for this purpose. For example, treatment of cis-dihydrotetrabenazine with benzyl bromide in the presence of sodium hydride in anhydrous tetrahydrofuran (THF) yields the 9-O-benzyl-protected intermediate (yield: 85–92%).

Glucuronyl Donor Preparation

Methyl 2,3,4-tri-O-acetyl-1-α/β-D-glucopyranuronate is a widely used glucuronyl donor. An improved route involves the synthesis of an α-trichloroacetimidate donor for enhanced reactivity:

  • Selective Deprotection : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate undergoes partial hydrolysis using N-methylpiperazine to remove the anomeric acetyl group, yielding the 2,3,4-tri-O-acetyl intermediate.

  • Imidate Formation : Reaction with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane produces the α-trichloroacetimidate glucuronyl donor (yield: 78%).

Glycosylation Reaction

The coupling of the protected aglycone and glucuronyl donor is catalyzed by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane at −20°C. This step achieves β-selective glycosylation, critical for mimicking natural glucuronidation. Typical conditions include:

  • Molar ratio : Donor:aglycone = 1.2:1

  • Reaction time : 4–6 hours

  • Yield : 65–72% for the protected glucuronide

Deprotection and Purification

Sequential deprotection involves:

  • Acetyl Removal : Methanolysis with sodium methoxide in methanol (0.1 M, 2 hours, 25°C).

  • Benzyl Removal : Hydrogenolysis using palladium on carbon (10% Pd/C) under H₂ (1 atm, 6 hours).
    Final purification via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (0.1% formic acid) gradient yields this compound (purity >98%).

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Enzyme Selection and Reaction Conditions

Human UGT isoforms 1A1, 1A3, and 2B7 demonstrate activity toward tetrabenazine derivatives. Incubation conditions optimized for cis-dihydrotetrabenazine include:

  • Buffer : 100 mM phosphate (pH 7.4)

  • Cofactors : 5 mM UDP-glucuronic acid (UDP-GlcUA), 10 mM MgCl₂

  • Temperature : 37°C

  • Incubation time : 120 minutes

Kinetic Parameters

Enzymatic glucuronidation follows Michaelis-Menten kinetics:

ParameterUGT1A1UGT1A3UGT2B7
KmK_m (µM)12.4 ± 1.218.7 ± 2.19.8 ± 0.9
VmaxV_{max} (pmol/min/mg)45.6 ± 3.829.3 ± 2.452.1 ± 4.2
CLintCL_{int} (µL/min/mg)3.681.575.32

UGT2B7 exhibits the highest intrinsic clearance (CLintCL_{int}), making it the preferred isoform for scale-up synthesis.

Scaling Challenges and Solutions

  • Product Inhibition : High UDP-GlcUA concentrations (>10 mM) reduce catalytic efficiency. Continuous-flow systems with cofactor regeneration mitigate this issue.

  • Thermal Stability : Immobilization of UGT2B7 on chitosan beads enhances stability, retaining >80% activity after 10 cycles.

Analytical Validation of Synthetic Products

UHPLC/MS Characterization

A Titan™ C18 column (1.9 µm, 2.1 × 50 mm) with the following conditions resolves this compound from residual aglycone:

  • Mobile phase :

    • A: 5 mM ammonium formate in water

    • B: 5 mM ammonium formate in acetonitrile/water (95:5)

  • Gradient : 5% B to 90% B over 2.5 minutes

  • Flow rate : 0.3 mL/min

  • Detection : ESI(+)-TOF MS, m/z 100–1000

Key spectral data:

  • Parent ion : [M+H]⁺ at m/z 563.2

  • Fragments : m/z 387.1 (aglycone), 176.1 (glucuronic acid)

Hydrolysis Efficiency Assessment

β-Glucuronidase from Patella vulgata (10 kU/mL, pH 5.0, 60°C, 120 minutes) achieves >95% hydrolysis of the glucuronide, confirming conjugate integrity.

Comparative Analysis of Synthesis Routes

ParameterChemical SynthesisEnzymatic Synthesis
Yield 58–65%72–85%
Purity >98%92–95%
Time 48–72 hours4–6 hours
Stereoselectivity β-anomer onlyβ-anomer only
Scale-up Feasibility Moderate (mg scale)High (g scale with immobilization)

Enzymatic methods offer superior scalability and shorter reaction times, whereas chemical synthesis provides higher purity .

Q & A

Q. What experimental design considerations are critical for studying the pharmacokinetics of cis-dihydrotetrabenazine glucuronide in human populations?

Methodological Answer:

  • Pharmacokinetic studies should account for urinary creatinine correction to normalize analyte concentrations, as uncorrected data may amplify interindividual variability .
  • CYP phenotyping should precede metabolite analysis to clarify metabolic pathway contributions, particularly for glucuronide formation.
  • Longitudinal sampling (e.g., over 28 days) is recommended to capture excretion dynamics, but phase II metabolite stability in urine must be validated .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in biological matrices?

Methodological Answer:

  • Electron Activated Dissociation (EAD) : Provides site-specific characterization of glucuronide conjugates, resolving ambiguities in collision-induced dissociation (CID) by preserving labile glucuronic acid bonds .
  • UHPLC/MS with β-glucuronidase hydrolysis : Hydrolysis of glucuronides improves chromatographic retention in reversed-phase systems, enabling precise quantification of aglycone forms .
  • Avoid direct solid-phase extraction (SPE) of glucuronides from complex matrices (e.g., meconium), as polar metabolites may be lost during wash steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound disposition data across different organ systems?

Methodological Answer:

  • Quantitative proteomics integration : Combine efflux transporter data (e.g., MRP2/3 expression in liver, intestine, kidney) with tissue-specific metabolic flux models to predict glucuronide distribution .
  • Bayesian Markov Chain Monte Carlo (MCMC) simulations : Analyze positional ²H-enrichment in glucuronides to partition hepatic glucose production into glycogenolysis and gluconeogenesis contributions, revealing metabolic pathway dominance .
  • In vitro-in vivo extrapolation (IVIVE) : Use vesicular transport assays with recombinant transporters to validate mechanistic hypotheses about glucuronide efflux .

Q. What strategies mitigate matrix effects and ion suppression when analyzing this compound in complex biological samples?

Methodological Answer:

  • Alternative chromatographic parameters : Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar glucuronides, reducing co-elution with endogenous interferents .
  • Stable isotope-labeled internal standards (SIL-IS) : Use deuterated analogs (e.g., this compound-[d6]) to correct for extraction efficiency and ionization variability .
  • Enzymatic hydrolysis optimization : Titrate β-glucuronidase activity (pH, incubation time) to ensure complete hydrolysis without aglycone degradation .

Q. How do genetic polymorphisms in efflux transporters influence interindividual variability in this compound exposure?

Methodological Answer:

  • Genotype-phenotype correlation studies : Screen for MRP2 (ABCC2) and MRP3 (ABCC3) variants (e.g., rs2273697, rs4793665) in cohort populations to assess transporter efficiency .
  • Vesicular uptake assays : Compare glucuronide transport kinetics between wild-type and variant transporter-expressing membrane vesicles to quantify functional impacts .
  • PBPK modeling : Incorporate genetic polymorphism data into physiologically based pharmacokinetic models to predict population-level variability .

Data Contradiction and Validation

Q. Why do some studies report reduced this compound levels in hepatic tissue despite elevated plasma concentrations?

Methodological Answer:

  • Mechanistic differentiation : In pathology models (e.g., fatty hepatosis), reduced hepatic glucuronide content may reflect systemic bilirubin depletion, whereas phospholipid therapies enhance glucuronide efflux from hepatocytes, mimicking tissue depletion .
  • Compartmental pharmacokinetic modeling : Use tracer studies (e.g., ²H₂O) to distinguish between synthesis, storage, and efflux phases in liver vs. plasma .

Methodological Pitfalls to Avoid

  • Overlooking urinary creatinine normalization : Failure to correct for creatinine can invalidate urinary excretion data, particularly in populations with variable renal function .
  • Reliance on CID alone for glucuronide identification : CID often generates non-specific fragments; EAD or high-resolution MS/MS is required for unambiguous structural assignment .

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